

An In-Depth Technical Guide to 3-(Phenylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Phenylsulfonyl)acrylonitrile

Cat. No.: B3022075

[Get Quote](#)

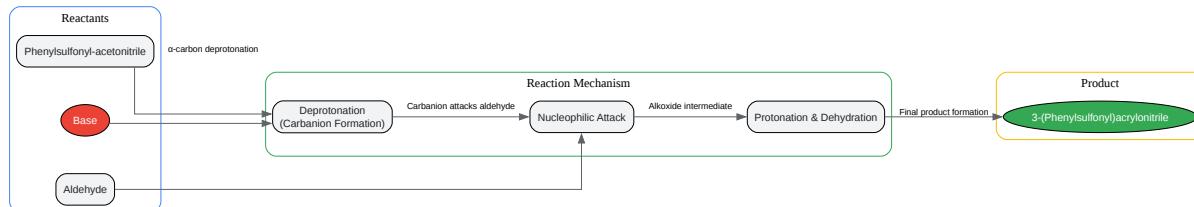
For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Phenylsulfonyl)acrylonitrile is a versatile organic compound characterized by the presence of a phenylsulfonyl group and a nitrile function attached to an acrylonitrile backbone. This unique structural arrangement imparts valuable chemical reactivity, making it a significant building block in organic synthesis. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, and notable applications, with a particular focus on its emerging role in medicinal chemistry and drug discovery. The content herein is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis and pharmaceutical development, offering insights into its utility and practical application.

Core Molecular and Physical Properties

3-(Phenylsulfonyl)acrylonitrile, also known as β -phenylsulphonylacrylonitrile, is an organic molecule with the chemical formula $C_9H_7NO_2S$.^{[1][2]} Its structure is defined by a phenylsulfonyl group and a nitrile group attached to an acrylonitrile framework. The molecular weight of this compound is 193.22 g/mol .^{[1][2]}


Table 1: Physicochemical Properties of **3-(Phenylsulfonyl)acrylonitrile**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ NO ₂ S	[1] [2] [3] [4] [5] [6]
Molecular Weight	193.22 g/mol	[1] [2]
CAS Number	1424-51-7	[1] [2] [3] [4]
Alternate CAS (E-isomer)	64326-47-2	[6] [7]
Appearance	Powder or liquid	[3]
Boiling Point	392.5°C at 760 mmHg	[2]
Purity	≥97%	[1] [3]
Storage	Room temperature, dry and sealed	[1] [2]

Synthesis and Mechanistic Considerations

The synthesis of acrylonitrile derivatives is a cornerstone of modern organic chemistry, with various established methodologies.[\[8\]](#) While specific, detailed industrial synthesis routes for **3-(phenylsulfonyl)acrylonitrile** are proprietary, a common laboratory-scale approach involves the Knoevenagel condensation. This reaction typically involves the condensation of an active methylene compound, in this case, (phenylsulfonyl)acetonitrile, with an appropriate aldehyde.

The underlying mechanism of the Knoevenagel condensation is initiated by the deprotonation of the α -carbon of (phenylsulfonyl)acetonitrile by a mild base, creating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate. Subsequent protonation and dehydration yield the final **3-(phenylsulfonyl)acrylonitrile** product. The choice of base and solvent is critical to optimize reaction yield and purity.

[Click to download full resolution via product page](#)

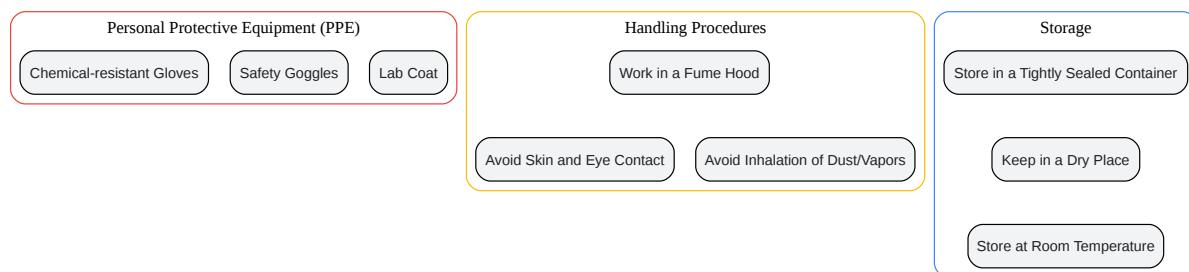
Caption: Knoevenagel condensation workflow for acrylonitrile synthesis.

Applications in Drug Discovery and Organic Synthesis

The acrylonitrile moiety is a prevalent structural motif in numerous pharmaceuticals and natural products.^[8] The presence of both a phenylsulfonyl group and a nitrile group makes **3-(phenylsulfonyl)acrylonitrile** a valuable intermediate in the synthesis of more complex molecules.

Intermediate for Biologically Active Compounds

3-(Phenylsulfonyl)acrylonitrile serves as a key intermediate in the production of various pharmaceuticals and agrochemicals.^[2] Its structure allows for a variety of chemical transformations, making it a versatile tool for creating complex molecules with potential biological activities, including anti-inflammatory and anticancer agents.^[2] The acrylonitrile scaffold is found in compounds with diverse therapeutic applications. For instance, indole-acrylonitrile derivatives have been investigated as potential antitumor and antimicrobial agents.^[9] Furthermore, novel diphenyl acrylonitrile derivatives have been discovered to promote


neurogenesis in adult rats, highlighting the potential of this chemical class in addressing neurodegenerative diseases.[10][11]

Role in Michael Additions and Cycloadditions

The electron-withdrawing nature of the phenylsulfonyl and nitrile groups activates the double bond of the acrylonitrile for nucleophilic attack, making it an excellent Michael acceptor. This reactivity is fundamental in carbon-carbon bond formation, a critical step in the synthesis of many complex organic molecules. Additionally, the double bond can participate in Diels-Alder cycloaddition reactions, providing a pathway to cyclic and polycyclic systems.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **3-(phenylsulfonyl)acrylonitrile**. The compound is classified as a hazardous material.[1] While a specific, comprehensive safety data sheet (SDS) for **3-(phenylsulfonyl)acrylonitrile** is not readily available in the search results, general safety protocols for acrylonitrile compounds should be followed. Acrylonitrile itself is highly flammable, toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[12][13] Therefore, it is imperative to handle **3-(phenylsulfonyl)acrylonitrile** in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

[Click to download full resolution via product page](#)

Caption: Recommended safety and handling workflow.

Conclusion

3-(Phenylsulfonyl)acrylonitrile is a chemical compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined molecular weight and formula, coupled with its versatile reactivity, make it an important building block for the development of novel molecules with a wide range of applications. Researchers and drug development professionals can leverage the properties of this compound to advance their synthetic strategies and explore new therapeutic avenues. A thorough understanding of its chemical behavior and adherence to strict safety protocols are essential for its effective and safe utilization in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 3-(Phenylsulfonyl)acrylonitrile [myskinrecipes.com]
- 3. 3-(Phenylsulfonyl)acrylonitrile, CasNo.1424-51-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 4. parchem.com [parchem.com]
- 5. PubChemLite - 3-(phenylsulfonyl)acrylonitrile (C9H7NO2S) [pubchemlite.lcsb.uni.lu]
- 6. (2e)-3-(phenylsulfonyl)acrylonitrile, CasNo.64326-47-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 7. (E)-3-(phenylsulfonyl)acrylonitrile, CasNo.64326-47-2 Alchemist-pharm chemical Technology Co. Ltd. China (Mainland) [alchemist-pharm.lookchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chemdmart.com [chemdmart.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-(Phenylsulfonyl)acrylonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3022075#3-phenylsulfonyl-acrylonitrile-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com